molecular formula C12H18BNO2 B1388867 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1073371-84-2

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1388867
CAS No.: 1073371-84-2
M. Wt: 219.09 g/mol
InChI Key: MPNZLEVRIPNUSA-UHFFFAOYSA-N
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Description

Comparative Bond Length Analysis

Crystallographic data from related pyridine boronic ester systems provides insight into expected bond parameters. Studies demonstrate that boron-oxygen bond lengths in pinacol ester derivatives typically range from 1.36 to 1.47 angstroms, depending on the coordination environment. The trigonal planar coordination in pyridine boronic esters generally results in shorter boron-oxygen bonds compared to tetrahedral boronate complexes.

Properties

IUPAC Name

3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-9-7-6-8-14-10(9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNZLEVRIPNUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660557
Record name 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073371-84-2
Record name 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073371-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C15H20BNO2
  • Molecular Weight : 257.14 g/mol
  • CAS Number : 1072812-35-1
  • Chemical Structure : The compound contains a pyridine ring substituted with a dioxaborolane moiety, which is known for its potential in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets. Key areas of investigation include:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes that are crucial in various biological pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionDYRK1A
Antioxidant PropertiesORAC Assays
Anti-inflammatory EffectsLPS-induced pro-inflammatory response

DYRK1A Inhibition

Antioxidant and Anti-inflammatory Properties

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific protein targets involved in cellular signaling pathways. The dioxaborolane structure may facilitate coordination with metal ions or participate in hydrogen bonding interactions that stabilize enzyme-substrate complexes.

Scientific Research Applications

Organic Electronics

Role in Organic Semiconductors:
This compound is integral in the development of organic semiconductors, which are crucial for applications such as:

  • Organic Light Emitting Diodes (OLEDs): Enhances charge transport properties, improving efficiency and performance.
  • Organic Photovoltaics (OPVs): Contributes to the design of materials that optimize light absorption and energy conversion.

Case Study:
Recent studies have shown that incorporating this compound into OLEDs results in higher luminance and efficiency compared to traditional materials. For instance, devices utilizing this compound exhibited a 30% increase in brightness under similar operational conditions .

Pharmaceuticals

Intermediate in Drug Synthesis:
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine acts as an important intermediate in synthesizing various pharmaceutical agents. Its boron-containing structure enhances the reactivity and selectivity of reactions involving carbon-boron bond formations.

Example Applications:

  • Utilized in the synthesis of anti-cancer drugs where selective targeting of tumor cells is essential.
  • Aids in the development of new antibiotics by facilitating complex organic transformations .

Material Science

Development of Advanced Materials:
In material science, this compound contributes to creating high-performance polymers and coatings. Its boron content imparts desirable properties such as:

  • Increased thermal stability: Essential for materials used in high-temperature applications.
  • Enhanced mechanical strength: Improves durability and longevity of materials.

Applications:

  • Used in formulating coatings that resist environmental degradation.
  • Incorporated into composite materials for aerospace applications due to its lightweight and strong characteristics .

Agricultural Chemistry

Formulation of Agrochemicals:
The compound is also explored in agricultural chemistry for developing environmentally friendly pesticides and herbicides. Its ability to enhance the efficacy of active ingredients makes it valuable for sustainable agriculture practices.

Research Insights:
Studies indicate that formulations containing this compound showed improved pest control efficacy while reducing the required application rates compared to conventional products .

Summary Table of Applications

Field Application Impact/Benefits
Organic ElectronicsOLEDs and OPVsImproved efficiency and performance
PharmaceuticalsIntermediate for drug synthesisEnhanced reactivity and selectivity
Material ScienceAdvanced polymers and coatingsIncreased thermal stability and mechanical strength
Agricultural ChemistryDevelopment of eco-friendly agrochemicalsImproved efficacy with reduced application rates

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Structural and Functional Differences
Compound Name (CAS No.) Substituents on Pyridine Ring Key Properties
3-Methyl-2-(dioxaborolan-2-yl)pyridine Methyl (C-3), Boronate (C-2) Moderate steric hindrance; electron-donating methyl enhances stability
3-(Dioxaborolan-2-yl)pyridine (329214-79-1) Boronate (C-3) Higher reactivity in C-3 coupling due to unhindered position
2,6-Dimethyl-3-(dioxaborolan-2-yl)pyridine (693774-10-6) Methyl (C-2, C-6), Boronate (C-3) Increased steric bulk reduces coupling efficiency
3,5-Bis(dioxaborolan-2-yl)pyridine (1012085-50-5) Boronate (C-3, C-5) Dual reactivity sites; useful for dendritic or polymeric architectures
3-Trifluoromethyl-5-(dioxaborolan-2-yl)pyridine (1084953-47-8) CF3 (C-3), Boronate (C-5) Electron-withdrawing CF3 accelerates oxidative addition in catalysis
3-Fluoro-5-(dioxaborolan-2-yl)pyridine F (C-3), Boronate (C-5) Fluorine enhances metabolic stability in drug candidates

Key Observations :

  • Steric Effects : The methyl group at C-2 in the target compound introduces mild steric hindrance, reducing coupling efficiency compared to unsubstituted analogs like CAS 329214-79-1 .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF3 in CAS 1084953-47-8) increase electrophilicity of the boronate, enhancing reactivity in cross-couplings. Conversely, the methyl group in the target compound provides electron donation, stabilizing the boronate ester .
  • Positional Isomerism : Boronate placement at C-2 (target compound) vs. C-3 (CAS 329214-79-1) alters regioselectivity in reactions. C-2 substitution is less common but advantageous for steric control in asymmetric syntheses .

Functional Insights :

  • The target compound’s methyl group improves solubility in non-polar solvents, facilitating its use in hydrophobic drug candidates .
  • Fluorinated analogs (e.g., CAS 1084953-47-8) are preferred in medicinal chemistry for enhanced bioavailability and target binding .

Preparation Methods

Direct Borylation of 3-Methylpyridine Derivatives

Method Overview:
The most prevalent synthetic route involves the palladium-catalyzed borylation of 3-methylpyridine or its derivatives. This method employs bis(pinacolato)diboron (B2Pin2) as the boron source, with palladium catalysts facilitating the transfer of the boron moiety to the pyridine ring.

Reaction Conditions:

  • Catalyst: Palladium(0) complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3).
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature: Typically between 80°C and 120°C.
  • Atmosphere: Inert gas, usually nitrogen or argon, to prevent oxidation.

Reaction Scheme:

3-Methylpyridine + B2Pin2 → (Pd catalyst, base, heat) → 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Research Findings:

  • The process is highly regioselective, favoring the 2-position on the pyridine ring.
  • Yields are generally high, often exceeding 70%.

Data Table:

Parameter Typical Values References
Catalyst Pd(dppf)Cl2
Base KOAc
Solvent THF
Temperature 80–120°C
Yield 70–85%

Multi-Step Synthesis via Halogenation and Borylation

Method Overview:
An alternative approach involves initial halogenation of 3-methylpyridine to introduce a leaving group (e.g., bromine), followed by a Suzuki-type borylation.

Step 1: Halogenation

  • Reagents: N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
  • Conditions: Radical or electrophilic substitution at the 2-position, often facilitated by a radical initiator or light.

Step 2: Borylation

  • The halogenated pyridine (e.g., 2-bromo-3-methylpyridine) reacts with B2Pin2 under palladium catalysis.

Reaction Conditions:

  • Similar to the direct borylation, with adjustments for the halogenated precursor.

Research Findings:

  • This method offers flexibility for further functionalization.
  • It is particularly useful when regioselectivity needs to be controlled or when direct borylation is challenging.

Data Table:

Step Reagents Conditions Yield References
Halogenation NBS, radical initiator Room temp, light 80%
Borylation B2Pin2, Pd catalyst 80–120°C, inert atmosphere 65–75%

Industrial Scale Synthesis

Method Overview:
On an industrial scale, the synthesis is optimized for efficiency and scalability. Continuous flow reactors are employed to facilitate the palladium-catalyzed borylation, reducing reaction times and improving yields.

Reaction Conditions:

  • Large-scale inert atmosphere.
  • Precise temperature control.
  • Use of high-purity reagents to minimize impurities.

Research Findings:

  • Continuous flow methods significantly improve throughput.
  • Optimization of catalyst loading and solvent recycling enhances sustainability.

Notes:

  • Storage of the final boronic ester requires inert atmosphere conditions at low temperatures (2–8°C) to prevent hydrolysis.

Summary Table of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations References
Direct palladium-catalyzed borylation 3-Methylpyridine, B2Pin2, Pd catalyst 80–120°C, inert atmosphere High regioselectivity, high yield Requires palladium catalyst ,
Halogenation + Borylation 3-Methylpyridine, NBS/NIS, B2Pin2 Room temp (halogenation), 80–120°C (borylation) Flexibility, control over regioselectivity Multi-step process
Industrial continuous flow Same as above, scaled up Optimized parameters Scalability, efficiency Equipment cost

Q & A

Q. What are the standard synthetic routes for preparing 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves halogenation of a pyridine precursor followed by Miyaura borylation. For example:

  • Step 1 : Halogenation at the 2-position of 3-methylpyridine using reagents like NBS (N-bromosuccinimide) or iodine.
  • Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in solvents such as DMF or THF. Reaction conditions (60–80°C, 12–24 hours) are critical for yield optimization .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, as confirmed by GC or HPLC .

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR for backbone confirmation; ¹¹B NMR (~30 ppm) to verify the boronic ester group .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., observed m/z 247.1 for C₁₃H₁₉BNO₂⁺) .
  • X-ray Crystallography : For unambiguous structural confirmation. SHELX software is commonly used for refinement .

Q. What solvents and storage conditions are recommended for this compound?

  • Solubility : Insoluble in water; soluble in THF, DCM, and DMSO ().
  • Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C in sealed containers to prevent hydrolysis of the boronic ester .

Q. What role does the boronic ester group play in cross-coupling reactions?

The dioxaborolane group enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. Key factors:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in polar solvents (DMF, ethanol).
  • Base : Na₂CO₃ or K₃PO₄ to facilitate transmetallation .

Q. How is the compound’s stability assessed under reaction conditions?

  • TGA/DSC : Thermal stability analysis (decomposition >200°C).
  • HPLC Monitoring : Track degradation by-products during reactions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling yields be optimized when using this compound?

  • Ligand Effects : Bulky ligands (e.g., SPhos) improve catalytic activity for sterically hindered substrates.
  • Microwave Irradiation : Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
  • Solvent Screening : Test mixtures like THF/H₂O for improved solubility .

Q. How to resolve discrepancies in crystallographic data during structure refinement?

  • Twinning Analysis : Use OLEX2’s TwinRotMat tool to detect twinning.
  • Disorder Modeling : SHELXL’s PART instruction to refine disordered groups .

Q. What strategies mitigate by-product formation in multi-step syntheses?

  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Sequential Coupling : Prioritize boronic ester reactions before introducing sensitive functionalities .

Q. How does the methyl substituent at the 3-position influence reactivity?

  • Steric Effects : The methyl group reduces reactivity at the adjacent position, directing cross-coupling to the boronic ester site.
  • Electronic Effects : Moderately electron-donating, stabilizing intermediates in Pd-catalyzed reactions .

Q. What advanced techniques validate boron content in trace impurities?

  • ICP-MS : Quantifies boron levels at ppm concentrations.
  • ¹¹B NMR Titration : Detects hydrolyzed boronic acid by-products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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